molecular formula C13H8ClF3N2O3 B150812 Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 129109-18-8

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B150812
M. Wt: 332.66 g/mol
InChI Key: HGSUELJOTQHWLL-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, is a derivative of the pyridazine class of compounds. Pyridazines are heterocyclic compounds with notable chemical and pharmacological properties. The compound is closely related to the derivatives discussed in the provided papers, which include various substituted pyridazines with potential biological activities .

Synthesis Analysis

The synthesis of related pyridazine derivatives has been reported using different methods. For instance, a regiospecific cyclization method was used to synthesize a series of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines, which shares a similar trifluoromethyl and chloro substitution pattern with the compound of interest . Another related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was synthesized and structurally characterized, providing insights into the possible synthetic routes and challenges that might be encountered with chloro and trifluoromethyl substitutions on the pyridazine ring .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound was determined, showing intermolecular hydrogen bonds and C=H...O interactions that could influence the stability and reactivity of the compound . These findings are relevant for understanding the molecular structure of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, as similar interactions may be present.

Chemical Reactions Analysis

The reactivity of the functional groups in pyridazine derivatives is an important aspect of their chemical profile. The study of 1,4-Dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives revealed insights into the reactivity of different functional groups present in these compounds . This information can be extrapolated to understand the chemical reactions that Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate might undergo, such as nucleophilic substitutions or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the crystal packing and offset π-stacking observed in the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate suggest that similar compounds, including the one of interest, may exhibit significant solid-state interactions that affect their solubility, melting point, and other physical properties . These properties are essential for the practical application and formulation of these compounds in various fields.

Scientific Research Applications

Chemical Synthesis and Evaluation

Research on compounds structurally related to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has focused on the design, synthesis, and biological evaluation of novel derivatives for potential pharmacological applications. For instance, novel 4-phenoxypyridine derivatives containing various dihydropyridazine moieties have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase, demonstrating moderate to good antitumor activities against several cancer cell lines, including A549, H460, and HT-29 (Liu et al., 2020). These findings suggest the potential of dihydropyridazine derivatives in cancer therapy, highlighting the importance of structural modifications for enhancing antitumor efficacy.

Antimicrobial and Antioxidant Activities

Dihydropyridazine derivatives have also been explored for their antimicrobial and antioxidant properties. Research has shown that certain compounds with a dihydropyridazine backbone exhibit significant antimicrobial activity against a range of bacterial and fungal species. For example, a study on 3, 4-dihydropyrimidin-2-one derivatives revealed notable antimicrobial and antioxidant activities, indicating the therapeutic potential of these compounds in treating infectious diseases and mitigating oxidative stress (Dey et al., 2022).

Structural Analysis and Characterization

The structural analysis of dihydropyridazine derivatives, including those similar to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, has provided insights into their chemical properties and potential interactions with biological targets. For instance, the crystal structure of a related compound revealed specific cyclic groups and intermolecular interactions that could influence its biological activity (Bortoluzzi et al., 2011). Such structural analyses are crucial for understanding the mechanisms underlying the biological effects of these compounds and for guiding the design of more potent derivatives.

Safety And Hazards

Unfortunately, I couldn’t find any specific information on the safety and hazards associated with this compound.


Future Directions

The future directions or potential applications of this compound are not specified in the sources I found.


properties

IUPAC Name

methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSUELJOTQHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379531
Record name Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate

CAS RN

129109-18-8
Record name Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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